molecular formula C10H16O3 B571808 Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate CAS No. 1312535-32-2

Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate

Cat. No. B571808
M. Wt: 184.235
InChI Key: VNJMCDQYRCNFIM-UHFFFAOYSA-N
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Patent
US09145391B2

Procedure details

Copper iodide (121.8 g, 639.54 mmol) was suspended in Et2O (800 mL). Methyllithium (1.6 M in diethyl ether, 800 mL, 1.28 mol) was added dropwise at −40° C. over 3 hours. A solution of methyl 2-methyl-4-oxocyclohex-2-enecarboxylate (53.8 g, 319.88 mmol) in Et2O (400 mL) was added at −40° C. over 2 minutes. The resulting solution was stirred 5 hours at −20° C. The mixture was diluted with saturated aqueous ammonium chloride (2.5 L) and extracted with EtOAc (3×2 L). The combined organic extracts were dried over Na2SO4, filtered, and concentrated in vacuo. The residue was purified via silica gel column chromatography (1:20 EtOAc/petroleum ether). Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate was obtained as a yellow oil. MS ESI calcd. for C10H17O3 [M+H]+ 185. found 185. 1H NMR (600 MHz, CDCl3) δ 3.49 (s, 3H), 2.43-2.40 (m, 1H), 2.35-2.29 (m, 1H), 2.21-2.17 (m, 1H), 2.11-2.04 (m, 1H), 2.00-1.96 (m, 1H), 1.91-1.85 (m, 1H), 0.85 (s, 3H), 0.77 (s, 3H).
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
53.8 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Three
Quantity
2.5 L
Type
solvent
Reaction Step Four
Quantity
121.8 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][Li].[CH3:3][C:4]1[CH:5]([C:11]([O:13][CH3:14])=[O:12])[CH2:6][CH2:7][C:8](=[O:10])[CH:9]=1>CCOCC.[Cl-].[NH4+].[Cu](I)I>[CH3:3][C:4]1([CH3:1])[CH2:9][C:8](=[O:10])[CH2:7][CH2:6][CH:5]1[C:11]([O:13][CH3:14])=[O:12] |f:3.4|

Inputs

Step One
Name
Quantity
800 mL
Type
reactant
Smiles
C[Li]
Step Two
Name
Quantity
53.8 g
Type
reactant
Smiles
CC=1C(CCC(C1)=O)C(=O)OC
Name
Quantity
400 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
800 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
2.5 L
Type
solvent
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
121.8 g
Type
catalyst
Smiles
[Cu](I)I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred 5 hours at −20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×2 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified via silica gel column chromatography (1:20 EtOAc/petroleum ether)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1(C(CCC(C1)=O)C(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09145391B2

Procedure details

Copper iodide (121.8 g, 639.54 mmol) was suspended in Et2O (800 mL). Methyllithium (1.6 M in diethyl ether, 800 mL, 1.28 mol) was added dropwise at −40° C. over 3 hours. A solution of methyl 2-methyl-4-oxocyclohex-2-enecarboxylate (53.8 g, 319.88 mmol) in Et2O (400 mL) was added at −40° C. over 2 minutes. The resulting solution was stirred 5 hours at −20° C. The mixture was diluted with saturated aqueous ammonium chloride (2.5 L) and extracted with EtOAc (3×2 L). The combined organic extracts were dried over Na2SO4, filtered, and concentrated in vacuo. The residue was purified via silica gel column chromatography (1:20 EtOAc/petroleum ether). Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate was obtained as a yellow oil. MS ESI calcd. for C10H17O3 [M+H]+ 185. found 185. 1H NMR (600 MHz, CDCl3) δ 3.49 (s, 3H), 2.43-2.40 (m, 1H), 2.35-2.29 (m, 1H), 2.21-2.17 (m, 1H), 2.11-2.04 (m, 1H), 2.00-1.96 (m, 1H), 1.91-1.85 (m, 1H), 0.85 (s, 3H), 0.77 (s, 3H).
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
53.8 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Three
Quantity
2.5 L
Type
solvent
Reaction Step Four
Quantity
121.8 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][Li].[CH3:3][C:4]1[CH:5]([C:11]([O:13][CH3:14])=[O:12])[CH2:6][CH2:7][C:8](=[O:10])[CH:9]=1>CCOCC.[Cl-].[NH4+].[Cu](I)I>[CH3:3][C:4]1([CH3:1])[CH2:9][C:8](=[O:10])[CH2:7][CH2:6][CH:5]1[C:11]([O:13][CH3:14])=[O:12] |f:3.4|

Inputs

Step One
Name
Quantity
800 mL
Type
reactant
Smiles
C[Li]
Step Two
Name
Quantity
53.8 g
Type
reactant
Smiles
CC=1C(CCC(C1)=O)C(=O)OC
Name
Quantity
400 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
800 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
2.5 L
Type
solvent
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
121.8 g
Type
catalyst
Smiles
[Cu](I)I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred 5 hours at −20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×2 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified via silica gel column chromatography (1:20 EtOAc/petroleum ether)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1(C(CCC(C1)=O)C(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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